(7-Phenyl-1,4-thiazepan-4-yl)(pyrazin-2-yl)methanone
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Overview
Description
(7-Phenyl-1,4-thiazepan-4-yl)(pyrazin-2-yl)methanone is a synthetic organic compound that features a thiazepane ring fused with a pyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Phenyl-1,4-thiazepan-4-yl)(pyrazin-2-yl)methanone typically involves multi-step organic reactions. One possible route includes:
Formation of the Thiazepane Ring: Starting with a suitable precursor, such as a substituted amine and a thiol, the thiazepane ring can be formed through cyclization reactions under acidic or basic conditions.
Attachment of the Pyrazine Moiety: The pyrazine ring can be introduced via nucleophilic substitution reactions, where a pyrazine derivative reacts with the thiazepane intermediate.
Final Coupling: The final step involves coupling the phenyl group to the thiazepane-pyrazine intermediate using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
(7-Phenyl-1,4-thiazepan-4-yl)(pyrazin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiazepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrazine derivatives.
Substitution: Halogenated or sulfonated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (7-Phenyl-1,4-thiazepan-4-yl)(pyrazin-2-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. Its structural features could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Compounds with similar structures have been studied for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (7-Phenyl-1,4-thiazepan-4-yl)(pyrazin-2-yl)methanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazepane ring could interact with protein active sites, while the pyrazine moiety might engage in π-π stacking interactions with aromatic amino acids.
Comparison with Similar Compounds
Similar Compounds
(7-Phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone: Similar structure but with a pyridine ring instead of a pyrazine ring.
(7-Phenyl-1,4-thiazepan-4-yl)(pyrimidin-2-yl)methanone: Contains a pyrimidine ring instead of a pyrazine ring.
Uniqueness
(7-Phenyl-1,4-thiazepan-4-yl)(pyrazin-2-yl)methanone is unique due to the combination of the thiazepane and pyrazine rings. This combination can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(7-phenyl-1,4-thiazepan-4-yl)-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c20-16(14-12-17-7-8-18-14)19-9-6-15(21-11-10-19)13-4-2-1-3-5-13/h1-5,7-8,12,15H,6,9-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGSPXQUBIPQEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=NC=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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